molecular formula C20H23NO3 B12722509 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide CAS No. 126681-78-5

2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide

Cat. No.: B12722509
CAS No.: 126681-78-5
M. Wt: 325.4 g/mol
InChI Key: GRCGALLUQWVLOK-MFOYZWKCSA-N
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Description

2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3311(sup 3,7))dec-1-yl-2-butenamide is a complex organic compound with a unique structure that includes a tricyclic decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide typically involves multiple steps, starting from commercially available precursors. One common route involves the use of a Diels-Alder reaction to form the tricyclic core, followed by functional group transformations to introduce the hydroxy, oxo, and phenyl groups. The final step usually involves the formation of the butenamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functional group transformations. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol .

Scientific Research Applications

2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to fit into these active sites in a way that other molecules cannot, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide apart is its unique tricyclic structure, which provides it with distinct chemical and biological properties. This structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable compound for research and development .

Properties

CAS No.

126681-78-5

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(Z)-N-(1-adamantyl)-4-hydroxy-2-oxo-4-phenylbut-3-enamide

InChI

InChI=1S/C20H23NO3/c22-17(16-4-2-1-3-5-16)9-18(23)19(24)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15,22H,6-8,10-12H2,(H,21,24)/b17-9-

InChI Key

GRCGALLUQWVLOK-MFOYZWKCSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)/C=C(/C4=CC=CC=C4)\O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)C=C(C4=CC=CC=C4)O

Origin of Product

United States

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